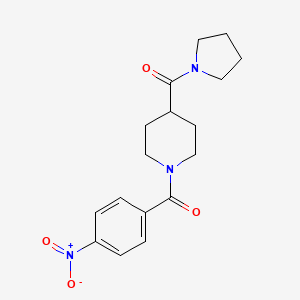
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid, also known as DNBA, is a chemical compound with various applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 324.27 g/mol. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid acts as an inhibitor of various enzymes, including lactate dehydrogenase, malate dehydrogenase, and glucose-6-phosphate dehydrogenase. It binds to the active site of these enzymes, inhibiting their activity. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid also acts as a scavenger of reactive oxygen species, preventing oxidative damage to cells and tissues.
Biochemical and Physiological Effects
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid also has anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro and in vivo. In addition, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid has been shown to have neuroprotective effects, protecting neurons from oxidative damage and promoting the survival of neurons in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid is soluble in organic solvents, making it easy to prepare solutions for experiments. However, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid has some limitations. It is toxic and must be handled with care. It also has low water solubility, which limits its use in aqueous solutions.
Zukünftige Richtungen
There are many future directions for the use of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid in scientific research. One area of interest is the development of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid-based fluorescent probes for the detection of reactive oxygen species in living cells and tissues. Another area of interest is the use of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid as a tool for the study of enzyme kinetics and inhibition. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid may also have potential applications in the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases.
Conclusion
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid is a versatile chemical compound with various applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid has potential applications in the development of new drugs and tools for the study of enzyme kinetics and inhibition. Further research is needed to explore the full potential of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid in scientific research.
Synthesemethoden
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid can be synthesized using various methods, including the reaction of 2,4-dinitrobenzoic acid with phthalic anhydride in the presence of sulfuric acid and acetic anhydride. The reaction yields 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid as a yellow crystalline solid. Another method involves the reaction of phthalic anhydride with 2,4-dinitrobenzyl alcohol in the presence of sulfuric acid, which yields 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid as a yellow powder.
Wissenschaftliche Forschungsanwendungen
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid has been widely used in scientific research, particularly in the field of biochemistry. It is used as a substrate for the determination of the activity of various enzymes, including lactate dehydrogenase, malate dehydrogenase, and glucose-6-phosphate dehydrogenase. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid is also used in the synthesis of fluorescent probes for the detection of reactive oxygen species and in the development of electrochemical sensors for the detection of neurotransmitters.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O6/c18-13-9-3-1-2-4-10(9)14(19)16(13)12-7-8(17(22)23)5-6-11(12)15(20)21/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBWFFFLBXSSAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5803828.png)


![5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5803844.png)


![3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5803856.png)

![3,4-dimethoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803868.png)
![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)
![4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803894.png)
![5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)
![N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803923.png)
![methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5803924.png)